2-(Benzylamino)ethyl hydrogen sulfate

Catalog No.
S1939953
CAS No.
2133-07-5
M.F
C9H13NO4S
M. Wt
231.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylamino)ethyl hydrogen sulfate

CAS Number

2133-07-5

Product Name

2-(Benzylamino)ethyl hydrogen sulfate

IUPAC Name

2-(benzylamino)ethyl hydrogen sulfate

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

InChI

InChI=1S/C9H13NO4S/c11-15(12,13)14-7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,11,12,13)

InChI Key

COMXZAIDKIXIKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCOS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNCCOS(=O)(=O)O

2-(Benzylamino)ethyl hydrogen sulfate, with the molecular formula C₉H₁₃NO₄S and CAS number 2133-07-5, is an organic compound characterized by the presence of a benzylamino group attached to an ethyl hydrogen sulfate moiety. This compound is a derivative of hydrogen sulfate, which is known for its role in various

There is no current scientific literature available describing a specific mechanism of action for 2-(benzylamino)ethyl hydrogen sulfate.

  • Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothes.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.
Typical of compounds containing both amine and sulfate functionalities. Some of these reactions include:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Esterification: The hydrogen sulfate group can react with alcohols to form esters, which can be useful in synthetic organic chemistry.
  • Decomposition: Under certain conditions, it may decompose to release sulfur oxides or other products.

These reactions highlight its reactivity and versatility in organic synthesis .

The synthesis of 2-(Benzylamino)ethyl hydrogen sulfate can be accomplished through several methods:

  • Direct Sulfation: Reacting benzylamine with sulfuric acid or chlorosulfonic acid under controlled conditions can yield the desired product.
  • Esterification Method: The reaction of 2-(Benzylamino)ethanol with sulfuric acid at elevated temperatures can also produce this compound.
  • Use of Toluene as a Solvent: One notable method involves using sulfuric acid in toluene at approximately 35°C, which facilitates the formation of the hydrogen sulfate ester .

2-(Benzylamino)ethyl hydrogen sulfate has potential applications across various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Chemical Synthesis: Its reactive functional groups make it useful in organic synthesis for creating more complex molecules.
  • Research: It may be utilized in biochemical studies to explore enzyme interactions or receptor binding.

Several compounds share structural similarities with 2-(Benzylamino)ethyl hydrogen sulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Ethylamino)ethyl hydrogen sulfateC₄H₁₁NO₄SLacks the benzyl group, potentially less lipophilic.
BenzylamineC₇H₈NSimple amine structure without the sulfate functionality.
Ethyl hydrogen sulfateC₂H₆O₄SContains only ethyl and sulfate groups; simpler structure.

The uniqueness of 2-(Benzylamino)ethyl hydrogen sulfate lies in its combination of both an aromatic ring and an amino functional group attached to a hydrogen sulfate moiety, which may contribute to distinct chemical reactivity and biological effects compared to these similar compounds .

XLogP3

-2.1

Dates

Modify: 2023-08-16

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